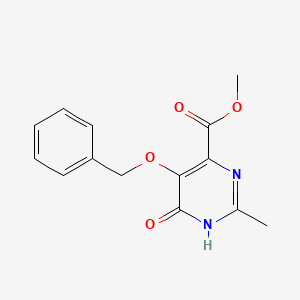

Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-methyl-6-oxo-5-phenylmethoxy-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9-15-11(14(18)19-2)12(13(17)16-9)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFCGWNEPCXRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)OCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring. One common synthetic route is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction conditions usually require a strong acid catalyst, such as p-toluenesulfonic acid, and heating to promote the formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, helps optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity

- Research indicates that derivatives of pyrimidine compounds, including methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate, exhibit potent antibacterial properties. Studies have shown effectiveness against a variety of bacterial strains, including those resistant to conventional antibiotics .

- Anti-inflammatory Effects

- Antiviral Properties

Synthesis and Structure-Activity Relationships

The synthesis of this compound has been optimized in various studies to enhance yield and bioactivity. Structure-activity relationship (SAR) studies reveal that modifications to the benzyloxy group significantly affect the compound's biological activity. For instance, replacing the benzyloxy group with different substituents can lead to variations in antibacterial potency and anti-inflammatory effects .

Material Science Applications

Apart from medicinal uses, this compound may also find applications in material science:

-

Polymer Chemistry

- The unique chemical structure allows for potential incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

- Nanotechnology

Case Study 1: Antibacterial Efficacy

A study conducted on various pyrimidine derivatives highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to inhibit bacterial growth at low concentrations, making it a candidate for further development into therapeutic agents .

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing COX inhibition, this compound demonstrated comparable efficacy to established anti-inflammatory drugs like celecoxib. This positions the compound as a promising lead for new anti-inflammatory therapies .

Mechanism of Action

The mechanism by which Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or activation of specific pathways.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit enzymes involved in disease processes, such as kinases or proteases.

Receptors: It can bind to receptors on cell surfaces, modulating cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse pharmacological properties modulated by substituent variations. Below is a detailed comparison of Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Findings :

Methoxy vs. Oxo Groups: Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate replaces the 6-oxo group with methoxy, reducing tautomerization and altering hydrogen-bonding patterns, which may affect solubility and target binding.

Synthetic Utility: The methyl ester at position 4 in the target compound facilitates hydrolysis to carboxylic acid derivatives, a common strategy in prodrug design . Compounds like Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-methoxypyrimidine-4-carboxylate are synthesized via alkylation (e.g., dimethyl sulfate), highlighting the versatility of pyrimidine scaffolds in medicinal chemistry .

Crystallographic and Structural Insights: Tools like SHELX and Mercury CSD enable comparative analysis of hydrogen-bonding networks. For example, the target compound’s benzyloxy group may engage in π-π stacking absent in non-aromatic analogs, influencing crystal packing .

QSAR Predictions :

- Quantitative Structure-Activity Relationship (QSAR) models suggest that electron-withdrawing groups (e.g., oxo, benzyloxy) at positions 5 and 6 correlate with improved antifungal activity .

Biological Activity

Methyl 5-(benzyloxy)-2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on anti-inflammatory and analgesic effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C17H19N3O6

- Molecular Weight : 361.35 g/mol

- CAS Number : 519032-08-7

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings :

- Inhibition of COX Enzymes : The compound demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. In vitro assays revealed half-maximal inhibitory concentration (IC50) values indicating effective suppression of prostaglandin E2 production.

- Comparative Analysis : In a study comparing various derivatives, this compound showed IC50 values similar to those of established anti-inflammatory drugs like diclofenac and celecoxib .

| Compound | IC50 (COX-1) | IC50 (COX-2) |

|---|---|---|

| Methyl 5-(benzyloxy)-2-methyl-6-oxo | 19.45 ± 0.07 μM | 31.4 ± 0.12 μM |

| Diclofenac | 6.74 μM | 1.10 μM |

| Celecoxib | Not specified | 0.04 ± 0.01 μM |

Analgesic Activity

The analgesic potential of this compound has also been explored through various animal models. Studies involving carrageenan-induced paw edema and formalin tests demonstrated that the compound significantly reduced pain responses comparable to traditional analgesics.

Case Study :

In a controlled study with rats, the administration of methyl 5-(benzyloxy)-2-methyl-6-oxo resulted in a notable decrease in pain behavior metrics, suggesting its efficacy as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activity of methyl 5-(benzyloxy)-2-methyl-6-oxo is influenced by its structural components. The presence of the benzyloxy group is critical for enhancing lipophilicity and improving interaction with target enzymes.

Key Structural Insights :

Q & A

Q. Critical Parameters :

- Catalyst : Magnesium methoxide enhances methylation efficiency.

- Temperature : Maintaining 70°C prevents side reactions.

- Solvent Choice : DMSO stabilizes intermediates but may require careful quenching (e.g., 2 N HCl) to avoid decomposition .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

| Technique | Application | Key Parameters/Findings | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and purity | Chemical shifts (e.g., O–H at δ 12.5 ppm, N–H at δ 9.2 ppm) | |

| X-ray Diffraction | Resolve crystal structure and planarity | Planar pyrimidinone ring (r.m.s. deviation < 0.02 Å); dihedral angle = 118.9° between aromatic rings | |

| HPLC | Quantify purity and separate byproducts | Retention time alignment with reference standards |

Q. Software Tools :

- SHELXL/SHELXS : Refinement of small-molecule crystal structures .

- Mercury CSD : Visualization of hydrogen bonds (e.g., O–H⋯O interactions stabilizing the crystal lattice) .

Advanced: How can researchers resolve contradictions in structural data, such as planar vs. twisted pyrimidinone rings in related compounds?

Methodological Answer:

Discrepancies in ring conformation arise from substituent effects and crystallization conditions. Strategies include:

- Comparative Crystallography : Analyze dihedral angles from multiple structures (e.g., planar in the title compound vs. twisted in Shang et al., 2007 ).

- Computational Modeling : Use density functional theory (DFT) to calculate energy differences between conformers.

- Database Mining : Cross-reference the Cambridge Structural Database (CSD) for similar pyrimidinone derivatives .

Q. Example Comparison :

| Compound | Pyrimidinone Conformation | Dihedral Angle | Reference |

|---|---|---|---|

| Title compound | Planar | N/A | |

| Shang et al., 2007 analog | Twisted | 118.9° |

Advanced: What strategies minimize byproduct formation during the methylation of this compound’s precursor?

Methodological Answer:

Byproducts arise from competing O-methylation or incomplete reaction. Optimization strategies:

- Catalyst Screening : Test alternatives to magnesium methoxide (e.g., K₂CO₃) to improve regioselectivity .

- Reaction Monitoring : Use TLC or HPLC to track progress and terminate the reaction at optimal conversion .

- Temperature Gradients : Stepwise heating (e.g., 50°C → 70°C) to suppress side reactions.

- Post-Reaction Quenching : Rapid acidification (2 N HCl) prevents retro-alkylation .

Q. Yield Improvement :

- Baseline yield: ~60% (target compound) .

- Byproduct reduction: <10% via flash chromatography optimization .

Advanced: How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

The crystal structure is stabilized by:

- Hydrogen Bonding : Intermolecular O–H⋯O bonds (2.68 Å) between hydroxyl and carbonyl groups .

- π-π Stacking : Benzyl rings align face-to-face (distance: 3.8 Å), enhancing lattice energy .

- Thermal Analysis : TGA/DSC reveals stability up to 150°C, correlating with strong intermolecular forces .

Q. Visualization Workflow :

Generate .cif files from X-ray data.

Use Mercury CSD to map interaction motifs .

Compare packing patterns with CSD entries to identify conserved features.

Advanced: What role does this compound play in the synthesis of HIV integrase inhibitors like Raltegravir?

Methodological Answer:

The compound is a key intermediate in Raltegravir synthesis:

Q. Synthetic Pathway :

Methylation : Introduce methyl groups at N1 and C6 positions .

Deprotection : Remove benzyloxy groups via hydrogenolysis.

Coupling : Attach fluorobenzyl carboxamide moieties to finalize Raltegravir .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.